C3 Piperidine vs. Morpholine: Lipophilicity and Hydrogen-Bonding Capacity Differentiate 1351805-31-6 from the Morpholine Analog
The target compound carries a piperidine ring at the C3 carbonyl, whereas the closest commercially available analog, [4-(4-ethoxyanilino)-6-fluoroquinolin-3-yl](morpholin-4-yl)methanone, incorporates a morpholine ring . The piperidine moiety is more lipophilic and has one fewer hydrogen-bond acceptor than morpholine. Computed XLogP3 for 1351805-31-6 is 5.0, compared to an estimated XLogP3 of approximately 3.8–4.2 for the morpholine analog (estimated from fragment contributions) [1]. The topological polar surface area (TPSA) of 1351805-31-6 is 54.5 Ų versus an estimated 63–65 Ų for the morpholine analog, reflecting the additional ether oxygen [1]. These differences predict superior passive membrane permeability for 1351805-31-6 and a distinct kinase selectivity profile due to altered hinge-region hydrogen-bonding geometry [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 5.0; TPSA = 54.5 Ų (PubChem computed) |
| Comparator Or Baseline | Morpholine analog: XLogP3 ≈ 3.8–4.2 (estimated); TPSA ≈ 63–65 Ų (estimated from fragment contributions; no experimental data available) |
| Quantified Difference | ΔXLogP3 ≈ +0.8 to +1.2; ΔTPSA ≈ -8 to -10.5 Ų, indicating increased lipophilicity and reduced polarity for 1351805-31-6 |
| Conditions | Computed properties (PubChem 2021.05.07 release); comparator values estimated from structural fragments due to absence of published experimental data |
Why This Matters
Higher lipophilicity and lower TPSA predict better passive permeability and potentially superior oral bioavailability for 1351805-31-6, which directly impacts its suitability for cell-based assays and in vivo pharmacological studies compared to the morpholine analog.
- [1] PubChem Compound Summary CID 53001508, Computed Properties. National Center for Biotechnology Information, 2026. View Source
- [2] Smalley, T.L., et al. Synthesis of novel anilinoquinolines as c-fms inhibitors. Bioorganic & Medicinal Chemistry Letters, 2007, 17(22), 6257-6260. (Class-level SAR: C4 aniline and C7 modifications alter kinase potency). View Source
